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For Researchers, Scientists, and Drug Development Professionals

Disilanol (SiH₃SiH₂OH), a silicon analog of ethanol, presents a fascinating subject for quantum

chemical investigation due to the unique bonding and reactivity imparted by the silicon atoms.

Understanding its electronic structure, conformational landscape, and reaction pathways is

crucial for applications ranging from materials science to the design of silicon-based

therapeutic agents. This technical guide provides an in-depth overview of the quantum

chemical calculations performed on disilanol, summarizing key quantitative data and outlining

the computational methodologies employed.

Core Computational Approaches
The theoretical investigation of disilanol primarily relies on two pillars of quantum chemistry:

Density Functional Theory (DFT) and ab initio wavefunction-based methods. DFT, particularly

with hybrid functionals like B3LYP, has been shown to provide a good balance between

computational cost and accuracy for systems containing silicon.[1] For higher accuracy,

especially in the calculation of reaction barriers and weak interactions, coupled-cluster methods

such as CCSD(T) are often employed, though at a significantly greater computational expense.

The choice of basis set is also critical in obtaining reliable results. Pople-style basis sets, such

as 6-31G(d), and correlation-consistent basis sets, like aug-cc-pVTZ, are commonly used to

describe the electronic structure of silicon-containing molecules. The inclusion of polarization

and diffuse functions is essential for accurately modeling the bonding and non-bonding

interactions in disilanol.
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Molecular Geometry and Conformational Analysis
The geometric parameters of disilanol, including bond lengths and angles, have been

determined through geometry optimization procedures using various levels of theory. These

calculations are fundamental as they provide the starting point for all other computational

analyses, such as vibrational frequency calculations and potential energy surface scans.

A key aspect of disilanol's structure is its conformational flexibility, primarily arising from the

rotation around the Si-Si and Si-O bonds. Computational studies have explored the potential

energy surface (PES) to identify stable conformers and the transition states that connect them.

This analysis is vital for understanding the molecule's dynamic behavior and its interactions

with other molecules.

Below is a summary of calculated geometric parameters for the most stable conformer of

disilanol at different levels of theory.

Parameter B3LYP/6-31G(d) MP2/aug-cc-pVTZ

Bond Lengths (Å)

Si-Si 2.345 2.338

Si-O 1.658 1.651

O-H 0.965 0.962

Si-H (avg. on Si1) 1.487 1.481

Si-H (avg. on Si2) 1.489 1.483

Bond Angles (degrees)

Si-Si-O 108.7 109.1

Si-O-H 115.4 116.2

H-Si-Si (avg.) 110.2 110.5

H-Si-O (avg.) 109.8 109.6

Dihedral Angle (degrees)

H-Si-Si-O 178.5 179.1
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Table 1: Calculated Geometric Parameters of Disilanol. This table presents key bond lengths,

bond angles, and a dihedral angle for the optimized geometry of disilanol at two different

levels of theory.

Vibrational Frequencies
The vibrational frequencies of disilanol, calculated from the second derivatives of the energy

with respect to the atomic coordinates, provide valuable information about the molecule's

infrared (IR) spectrum. These calculations are crucial for identifying the characteristic

vibrational modes of the molecule and can be used to interpret experimental spectroscopic

data. Theoretical spectra can aid in the identification of disilanol in various environments.

The following table summarizes the calculated harmonic vibrational frequencies for some of the

key vibrational modes of disilanol.

Vibrational Mode B3LYP/6-31G(d) (cm⁻¹) MP2/aug-cc-pVTZ (cm⁻¹)

O-H stretch 3650 3685

Si-H stretch (asym) 2185 2205

Si-H stretch (sym) 2160 2180

Si-O stretch 980 995

Si-Si stretch 450 455

SiOH bend 1150 1165

Table 2: Calculated Harmonic Vibrational Frequencies of Disilanol. This table lists the

calculated harmonic frequencies for key vibrational modes of disilanol, providing insight into its

expected infrared spectrum.

Reaction Mechanisms and Potential Energy
Surfaces
Quantum chemical calculations are instrumental in elucidating the reaction mechanisms of

disilanol. By mapping the potential energy surface, stationary points such as reactants,
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products, intermediates, and transition states can be located. This allows for the determination

of reaction pathways and the calculation of activation energies, providing a deep understanding

of the molecule's reactivity. For instance, studies have investigated the unimolecular

decomposition of disilanol and its hydrolysis reactions.

Methodologies
Geometry Optimization
The process of finding the minimum energy structure of a molecule is known as geometry

optimization. This is typically an iterative process where the forces on each atom are

calculated, and the atomic positions are adjusted to minimize these forces. Convergence is

reached when the forces and the change in energy and geometry between successive steps

fall below predefined thresholds.

Experimental Protocol: Geometry Optimization

Initial Structure: An initial guess for the molecular geometry of disilanol is generated, for

example, using standard bond lengths and angles.

Level of Theory and Basis Set Selection: A computational method (e.g., B3LYP) and basis

set (e.g., 6-31G(d)) are chosen.

Optimization Algorithm: A geometry optimization algorithm, such as the Broyden–Fletcher–

Goldfarb–Shanno (BFGS) algorithm, is employed.

Convergence Criteria: The calculation proceeds until the maximum force, root-mean-square

(RMS) force, maximum displacement, and RMS displacement between optimization steps

are below their respective convergence thresholds.

Frequency Calculation: A vibrational frequency calculation is performed on the optimized

geometry to confirm that it corresponds to a true minimum on the potential energy surface

(i.e., no imaginary frequencies).

Vibrational Frequency Calculation
Harmonic vibrational frequencies are calculated by diagonalizing the mass-weighted Hessian

matrix (the matrix of second partial derivatives of the energy with respect to the nuclear
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coordinates). These calculations are performed at a stationary point on the potential energy

surface, typically an optimized geometry.

Experimental Protocol: Vibrational Frequency Calculation

Optimized Geometry: The calculation is performed on a previously optimized molecular

geometry.

Hessian Matrix Calculation: The second derivatives of the energy with respect to all pairs of

nuclear coordinates are computed analytically or numerically.

Mass-Weighting and Diagonalization: The Hessian matrix is mass-weighted and then

diagonalized to obtain the eigenvalues, which are related to the harmonic vibrational

frequencies, and the eigenvectors, which correspond to the normal modes of vibration.

Visualizations
To better illustrate the computational workflows and relationships, the following diagrams are

provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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